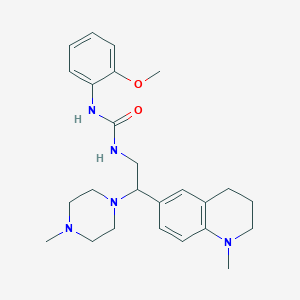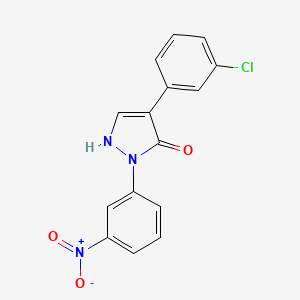
4-(3-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are known for their various pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of “4-(3-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one” would consist of a pyrazole ring substituted with a 3-chlorophenyl group at the 4-position and a 3-nitrophenyl group at the 2-position .
Chemical Reactions Analysis
The chemical reactions of “4-(3-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one” would depend on the specific conditions and reagents used. Pyrazole derivatives are known to undergo various reactions, including oxidation, reduction, and substitution reactions .
科学的研究の応用
Synthesis and Characterization
4-(3-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one and its derivatives are synthesized using various methods including microwave-assisted synthesis, which has been found to be efficient, environmentally friendly, and offering higher yields in shorter reaction times. These compounds have been characterized using spectroscopic techniques such as FTIR, NMR, and mass spectrometry, providing insights into their structural and electronic properties (Ravula et al., 2016).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of pyrazole derivatives. Compounds with 4-nitrophenyl, 3-nitrophenyl, and other moieties have shown significant inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the potential of these compounds in developing new antimicrobial agents (Sanjeeva Reddy et al., 2010).
Anti-inflammatory and Antibacterial Agents
Pyrazoline derivatives have demonstrated notable in vivo antiinflammatory and in vitro antibacterial activities. Molecular docking studies, along with biological data, suggest that these compounds could serve as templates for developing new antiinflammatory drugs. Some of these compounds have been predicted to have promising drug score profiles, which could be beneficial for further pharmaceutical development (Ravula et al., 2016).
Anticancer Potential
Pyrazole derivatives, including 4-(3-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one, have been investigated for their anticancer properties. Docking studies and other analyses suggest that these compounds might exhibit negative responses against certain cancer-related enzymes or receptors, making them potential candidates for anticancer drug development (Thomas et al., 2019).
Electroluminescent Properties
Some pyrazoline derivatives show efficient photoluminescence, making them good candidates for use in organic electroluminescent devices (OELDs). Research has indicated that these compounds can function as effective blue light-emitting materials for OELDs, which opens up possibilities for their application in the development of display and lighting technologies (Lu et al., 2000).
作用機序
The mechanism of action of “4-(3-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one” would depend on its specific biological activity. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic activities .
将来の方向性
The future directions for the study of “4-(3-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one” would depend on its specific biological activities and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could be a potential candidate for further study in various fields of medicinal chemistry .
特性
IUPAC Name |
4-(3-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-11-4-1-3-10(7-11)14-9-17-18(15(14)20)12-5-2-6-13(8-12)19(21)22/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMRNYAEGGOWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CNN(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2576050.png)
![2-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2576051.png)
![Methyl 2-[[(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2576053.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2576055.png)
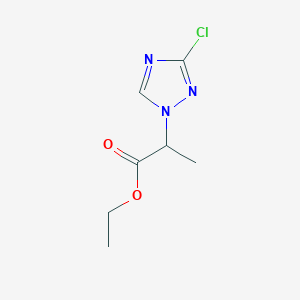
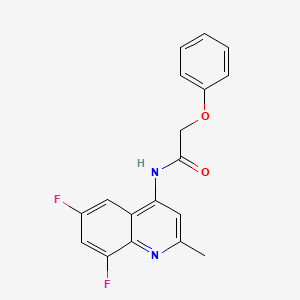
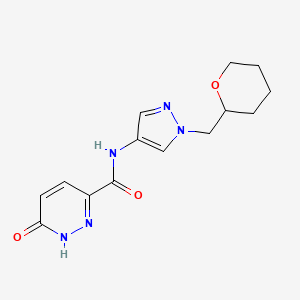
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2576060.png)
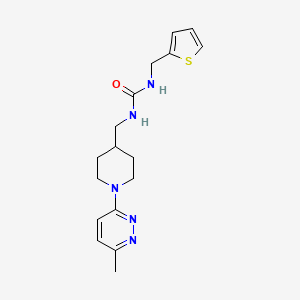
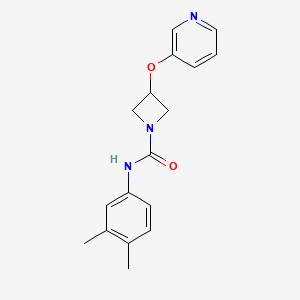
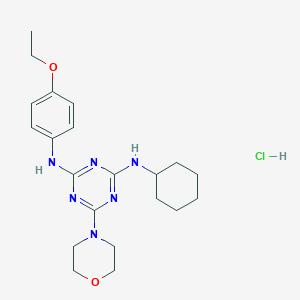
![Propan-2-yl 2-[5-[(2,5-dichlorophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2576069.png)

